

N-Boc-N-bis(PEG3-OH): Comprehensive Application Guide for Bioconjugation

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Compound Focus: N-Boc-N-bis(PEG3-OH)

CAS No.: 2093154-01-7

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Introduction to N-Boc-N-bis(PEG3-OH)

N-Boc-N-bis(PEG3-OH) is a specialized polyethylene glycol (PEG) derivative that serves as a versatile scaffold in bioconjugation chemistry. This bifunctional molecule contains a central amine group protected by a tert-butoxycarbonyl (Boc) group and two hydrophilic PEG3 spacers terminated with hydroxyl functional groups [1] [2]. This unique arrangement provides orthogonal reactivity—the Boc group can be selectively removed under mild acidic conditions to reveal a reactive primary amine, while the hydroxyl groups can be derivatized into other functional groups for conjugation [1] [2]. The PEG arms enhance aqueous solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting bioconjugates [2] [3].

The compound has found particular utility in the synthesis of **antibody-drug conjugates (ADCs)**, polymer modification, drug delivery systems, and probe development [2] [4]. Its modular design allows researchers to create precisely defined bioconjugates with controlled stoichiometry and architecture, addressing the common problem of heterogeneity in traditional bioconjugation approaches [5].

Chemical and Physical Properties

Structural Characteristics

Table 1: Chemical Properties of N-Boc-N-bis(PEG3-OH)

Property	Specification
CAS Number	2093154-01-7 [1] [2]
Chemical Formula	C ₂₁ H ₄₃ NO ₁₀ [2]
Molecular Weight	469.57 g/mol [2]
Purity	≥95% [2]
IUPAC Name	tert-butyl bis(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate [2]
Storage Conditions	-20°C in a sealed, desiccated container [2]

The structure features a central carbamate linkage (Boc-protected amine) with two identical PEG3 arms extending symmetrically, each terminated with a hydroxyl group. This symmetric design is particularly advantageous for creating balanced, bivalent conjugates [2].

Comparative PEG Linkers

Table 2: Comparison of Related Boc-Protected PEG Reagents

Compound Name	CAS Number	Molecular Weight	Key Features	Applications
N-Boc-N-bis(PEG2-OH)	275385-03-0 [4]	293.36 g/mol [4]	Shorter PEG arms, cleavable ADC linker [4]	Antibody-drug conjugates [4]
Boc-NH-PEG3-OH	139115-92-7 [3]	249.3 g/mol [3]	Single PEG arm, Boc-protected amine	Peptide synthesis, material research [3]
Boc-N-Amido-PEG3-azide	642091-68-7 [6]	318.19 g/mol [6]	Azide termination for click chemistry	Click chemistry applications [6]

Compound Name	CAS Number	Molecular Weight	Key Features	Applications
N-Boc-N-bis(PEG3-acid)	2055042-61-8 [7]	525.59 g/mol [2]	Carboxylic acid termination	Direct coupling to amines [2]

Bioconjugation Principles and Strategic Planning

Bioconjugation Fundamentals

Bioconjugation refers to chemical techniques that create stable covalent links between molecules, at least one of which is of biological origin [8]. Effective bioconjugation strategies must balance multiple factors: reaction efficiency, bioorthogonality (minimal interference with native biological functions), and preservation of biomolecule activity [5] [8]. Traditional bioconjugation approaches often suffer from heterogeneity because they target multiple similar functional groups within biomolecules, resulting in complex mixtures with variable efficacy and pharmacokinetics [5].

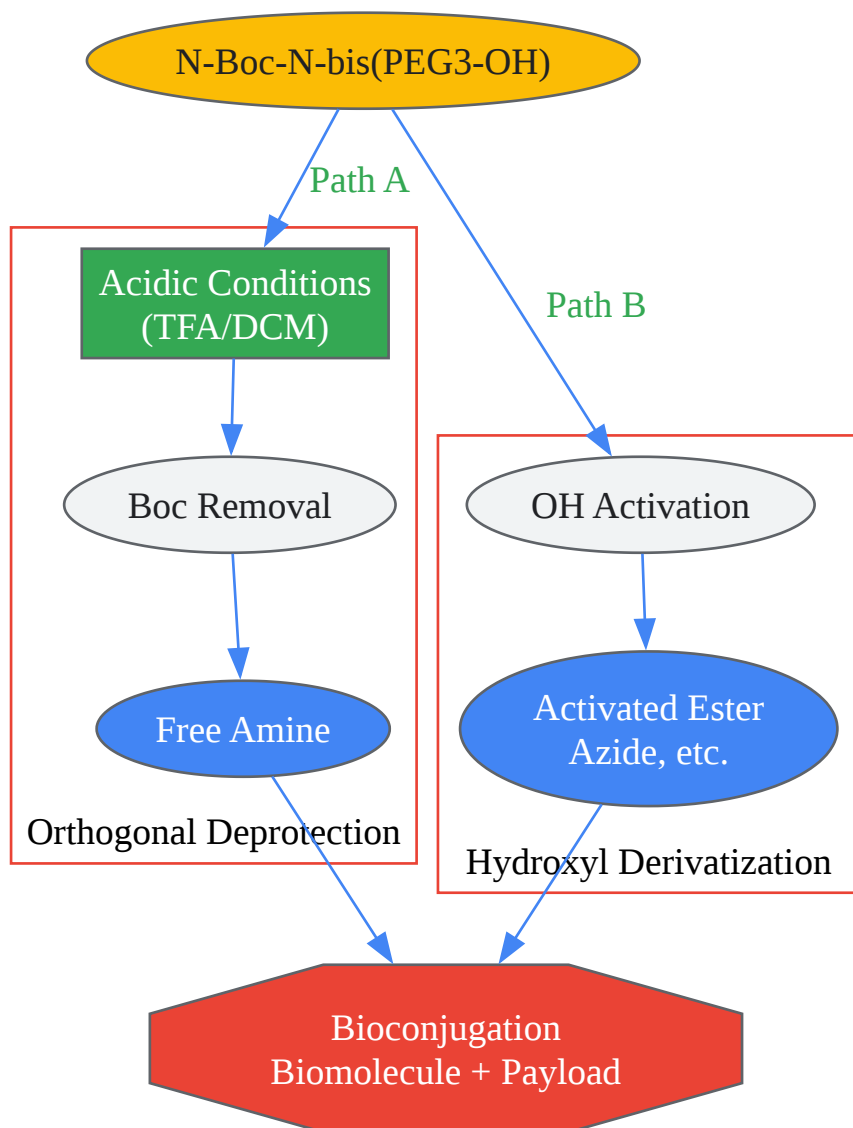
The development of **site-specific bioconjugation methods** has emerged as a solution to this heterogeneity problem [5]. These approaches utilize unique chemical handles or specific amino acid sequences to attach payloads at defined positions, creating more uniform conjugates with improved characteristics [5]. **N-Boc-N-bis(PEG3-OH)** facilitates such controlled conjugation through its orthogonal protecting group strategy and symmetrical branching structure.

Advantages of PEG-Based Linkers

PEG-based linkers like **N-Boc-N-bis(PEG3-OH)** provide several critical advantages in bioconjugation:

- **Enhanced Solubility:** PEG moieties significantly improve aqueous solubility, reducing aggregation issues [2] [3].
- **Reduced Steric Hindrance:** The flexible PEG spacers minimize steric interference between conjugated entities [2].
- **Improved Pharmacokinetics:** PEGylation typically extends circulation half-life by reducing renal clearance and shielding from immune recognition [2].

- **Modularity:** The orthogonal protection allows sequential, controlled conjugation steps [2].



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Figure 1: Strategic Overview of *N*-Boc-*N*-bis(PEG3-OH) Application in Bioconjugation

Experimental Protocols

Protocol 1: Boc Deprotection to Generate Free Amine

Objective: Remove the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

- **N-Boc-N-bis(PEG3-OH)** ($\geq 95\%$ purity) [2]
- Trifluoroacetic acid (TFA, 95%+ purity)
- Dichloromethane (DCM, anhydrous)
- Diethyl ether (for precipitation)
- Sodium bicarbonate solution (sat. aq.)

Procedure:

- **Dissolution:** Dissolve 50 mg of **N-Boc-N-bis(PEG3-OH)** in 5 mL of DCM [2].
- **Acid Treatment:** Add 2 mL of TFA dropwise with stirring at 0°C (ice bath) [2].
- **Reaction:** Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC (silica gel, 10% MeOH in DCM, ninhydrin staining).
- **Workup:** Concentrate the solution under reduced pressure to remove excess TFA and DCM.
- **Precipitation:** Resuspend the residue in cold diethyl ether and collect the precipitate by centrifugation.
- **Neutralization:** Wash the solid with saturated sodium bicarbonate solution to neutralize residual acid.
- **Isolation:** Collect the final product (N-H-N-bis(PEG3-OH)) by filtration and dry under vacuum.
Expected yield: 80-90%.

Validation: Confirm successful deprotection by NMR (disappearance of Boc methyl groups at ~ 1.4 ppm) and mass spectrometry (calculated for $C_{17}H_{35}NO_8$: 389.24 g/mol).

Protocol 2: Hydroxyl Group Activation for Biomolecule Conjugation

Objective: Activate terminal hydroxyl groups for efficient coupling with biomolecules.

Materials:

- **N-Boc-N-bis(PEG3-OH)** or deprotected amine derivative
- Carbonyldiimidazole (CDI) or N,N'-disuccinimidyl carbonate (DSC)
- Anhydrous acetonitrile or DMF
- Triethylamine (TEA, base catalyst)

Procedure:

- **Drying:** Co-evaporate 50 mg of PEG compound with anhydrous toluene (3 \times) to remove trace water.

- **Activation:** Dissolve the dried material in 5 mL anhydrous acetonitrile under nitrogen atmosphere.
- **Reagent Addition:** Add 3 equivalents of CDI or DSC followed by 0.5 equivalents of TEA.
- **Incubation:** Stir at room temperature for 6-12 hours, monitoring by TLC.
- **Isolation:** Concentrate under reduced pressure and purify by precipitation in cold ether.
- **Characterization:** Confirm activation by FT-IR (appearance of imidazole carbamate carbonyl stretch at $\sim 1740\text{ cm}^{-1}$) and NMR.

Note: The activated product can be coupled directly with amine-containing biomolecules (proteins, peptides) in aqueous buffer (pH 8.5-9.0) for 2-4 hours at 4°C.

Protocol 3: Site-Specific Antibody Fragment Conjugation

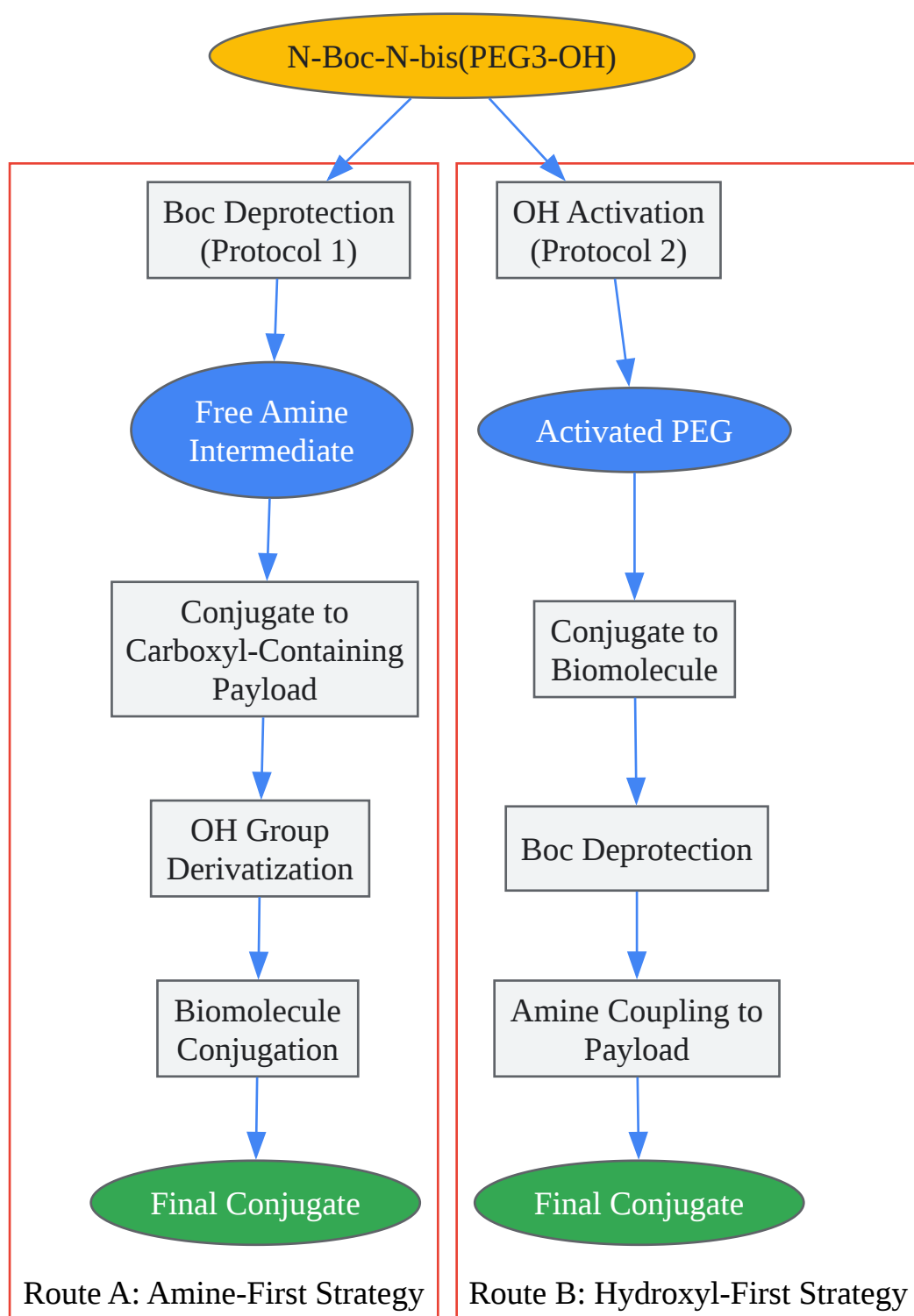
Objective: Create a site-specific immunoconjugate using a Fab fragment, mimicking the DiPODS approach but adapted for **N-Boc-N-bis(PEG3-OH)** [5].

Materials:

- HER2-targeting Fab fragment (1 mg/mL in PBS, pH 7.4)
- **N-Boc-N-bis(PEG3-OH)** (deprotected and activated following Protocols 1 & 2)
- Tris(2-carboxyethyl)phosphine (TCEP, reducing agent)
- Payload (e.g., fluorescent dye, drug molecule)
- PD-10 desalting columns

Procedure:

- **Disulfide Reduction:** Incubate Fab fragment (1 mg) with 5 equivalents of TCEP for 1 hour at room temperature to partially reduce interchain disulfides [5].
- **Purification:** Remove excess reductant using a PD-10 column equilibrated with conjugation buffer (PBS, pH 7.4, 1 mM EDTA).
- **Conjugation:** Immediately mix reduced Fab with activated PEG linker (5 equivalents) and desired payload.
- **Incubation:** React for 4 hours at 4°C with gentle agitation.
- **Purification:** Remove unconjugated materials using size exclusion chromatography.
- **Analysis:** Characterize conjugates by SDS-PAGE, HPLC, and bioactivity assays.



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Figure 2: Detailed Experimental Workflow for Bioconjugation Using *N-Boc-N-bis(PEG3-OH)*

Quality Control and Characterization

Analytical Methods

Rigorous characterization of both intermediate compounds and final conjugates is essential for reproducible results.

Table 3: Quality Control Parameters and Methods

Parameter	Method	Specification	Purpose
Identity	NMR Spectroscopy	Corresponds to reference structure	Confirm molecular structure
Purity	HPLC (C18 column)	≥95% [2]	Quantify impurities
Molecular Weight	Mass Spectrometry	469.57 g/mol (Boc-protected) [2]	Verify identity
Boc Deprotection	TLC (ninhydrin)	Positive staining	Confirm amine exposure
Conjugate Stoichiometry	SDS-PAGE / SEC-HPLC	Defined bands/peaks	Determine conjugation efficiency
Bioactivity	Cell-based assays	Maintained vs. native	Assess functional preservation

Troubleshooting Common Issues

Low Deprotection Efficiency:

- Cause: Inadequate acid concentration or reaction time
- Solution: Increase TFA concentration, extend reaction time, or add carbocation scavengers

Poor Aqueous Solubility:

- Cause: Hydrophobic payload counteracting PEG hydrophilicity
- Solution: Add co-solvents (10-20% DMSO) during conjugation, then dialyze

Biomolecule Inactivation:

- Cause: Excessive modification or harsh reaction conditions
- Solution: Optimize molar ratio, use milder conditions (4°C, physiological pH)

Applications in Drug Development and Research

Antibody-Drug Conjugates (ADCs)

N-Boc-N-bis(PEG3-OH) serves as an excellent **cleavable ADC linker** for constructing homogeneous antibody-drug conjugates [4]. The symmetrical design enables controlled drug loading, while the PEG spacer improves water solubility of hydrophobic cytotoxins and reduces aggregation [2] [4]. Site-specific conjugation using the orthogonal functional groups minimizes heterogeneity, potentially leading to improved therapeutic indices compared to traditional stochastic conjugation methods [5].

Polymer Modification and Material Science

The dual hydroxyl terminals allow incorporation of PEG functionality into various polymer systems, creating **multifunctional materials** with enhanced biocompatibility [2]. Applications include:

- **Stimuli-responsive hydrogels** where the Boc group enables selective patterning
- **Surface modification** of nanoparticles and medical devices
- **Dendrimer synthesis** using the branched architecture as a core building block

Diagnostic Probe Development

The compound's modularity facilitates creation of **multifunctional imaging probes** for diagnostics [2]. Researchers can attach targeting ligands (via the amine) and contrast agents (via the hydroxyls) in a controlled manner, producing well-defined conjugates with improved targeting and signal characteristics.

Conclusion

N-Boc-N-bis(PEG3-OH) represents a versatile tool in the bioconjugation toolbox, offering unique advantages through its symmetrical branched structure and orthogonal protection strategy. The detailed protocols provided herein enable researchers to leverage this compound for creating defined, homogeneous bioconjugates with potential applications across therapeutic development, diagnostics, and biomaterials science. The continuing evolution of bioconjugation methodologies ensures that controlled, site-specific approaches using such building blocks will play an increasingly important role in next-generation biopharmaceuticals.

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